![molecular formula C9H12N4O2 B1526400 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 1250099-01-4](/img/structure/B1526400.png)
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
“6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid” is a compound with the molecular formula C₉H₁₂N₄O₂ . It is a representative of aminoazolecarboxylic acids, which are extensively studied due to their capability to form heteroaromatic oligoamides and affect gene expression . This compound can be used for preparing antibiotics and biologically active and energy-rich substances .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.22 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Biological Activity and Drug Synthesis
Compounds with the 1,2,4-triazole moiety are extensively studied for their potential to form heteroaromatic oligoamides and affect gene expression. They have been used in the synthesis of antibiotics and biologically active substances due to their capability to interact with biological systems .
Material Science
The hydrogen bonding interactions in 1,2,4-triazole derivatives contribute to high density, insensitivity, and thermal stability. These properties make them suitable for applications in material science where such characteristics are desired .
Chemical Synthesis
The aminoazolecarboxylic acids are key intermediates in chemical synthesis. They can be used to prepare a wide range of compounds including energy-rich substances and complex molecules with specific functions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .
Mode of Action
The compound interacts with its target, lanosterol 14α-demethylase, by binding to it
Biochemical Pathways
The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.
Result of Action
The molecular and cellular effects of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.
properties
IUPAC Name |
6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGEHQZWWVAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C2=NC(=NN2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.